molecular formula C19H20N2O5 B5060287 methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate

methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate

Cat. No.: B5060287
M. Wt: 356.4 g/mol
InChI Key: QOGQSYIBEJACEU-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a substituted aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate typically involves the esterification of 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: The major product is 2-(2,6-dimethyl-N-(2-aminobenzoyl)anilino)propanoate.

    Reduction: The major product is 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoic acid.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,6-dimethylanilino)propanoate
  • Methyl 2-(2,6-dimethylphenyl)propanoate
  • Methyl 2-(2,6-dimethyl-N-(2-aminobenzoyl)anilino)propanoate

Uniqueness

Methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate is unique due to the presence of both a nitro group and a methyl ester group in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12-8-7-9-13(2)17(12)20(14(3)19(23)26-4)18(22)15-10-5-6-11-16(15)21(24)25/h5-11,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGQSYIBEJACEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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